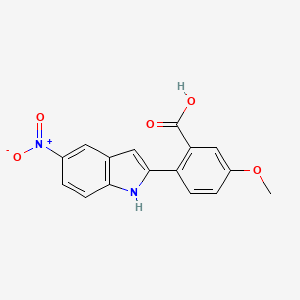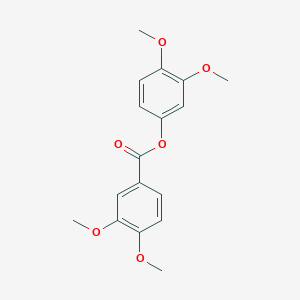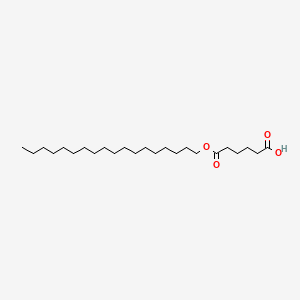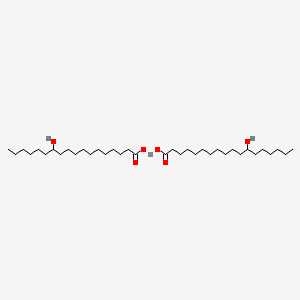
Lead 12-hydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead 12-hydroxyoctadecanoate is a chemical compound that belongs to the class of lead soaps. It is derived from 12-hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid, which is a hydroxy fatty acid. This compound is primarily used in various industrial applications, including lubricants, stabilizers, and as a component in certain types of greases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead 12-hydroxyoctadecanoate is synthesized by reacting 12-hydroxyoctadecanoic acid with lead oxide or lead acetate. The reaction typically occurs in an aqueous medium, where the fatty acid is dispersed in water and heated to slightly below boiling. Lead oxide or lead acetate is then gradually added with vigorous stirring to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is usually collected by filtration or spray drying, depending on the specific requirements of the application .
Analyse Des Réactions Chimiques
Types of Reactions: Lead 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form lead stearate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of lead stearate.
Substitution: Formation of substituted this compound derivatives
Applications De Recherche Scientifique
Lead 12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Biology: Investigated for its potential effects on cellular processes and as a model compound for studying lead toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of lubricants, greases, and as a stabilizer in plastics .
Mécanisme D'action
The mechanism of action of lead 12-hydroxyoctadecanoate involves its interaction with cellular components, particularly enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites, leading to altered cellular functions. Additionally, it can disrupt cellular membranes, leading to changes in permeability and ion transport .
Comparaison Avec Des Composés Similaires
Lead Stearate: Similar in structure but lacks the hydroxyl group.
Lithium 12-hydroxystearate: A lithium salt of 12-hydroxyoctadecanoic acid, used in greases and lubricants.
Calcium 12-hydroxystearate: A calcium salt with similar applications in lubricants and stabilizers.
Uniqueness: Lead 12-hydroxyoctadecanoate is unique due to its specific lead content and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and specific interactions with other chemical compounds .
Propriétés
Numéro CAS |
65127-78-8 |
|---|---|
Formule moléculaire |
C36H70O6Pb |
Poids moléculaire |
806 g/mol |
Nom IUPAC |
12-hydroxyoctadecanoate;lead(2+) |
InChI |
InChI=1S/2C18H36O3.Pb/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
Clé InChI |
OZHGKMQTUUYMRS-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


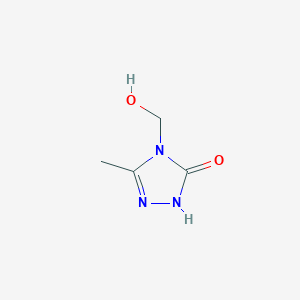
![1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)](/img/structure/B13792807.png)
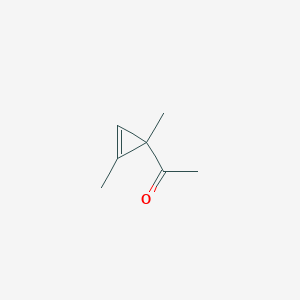
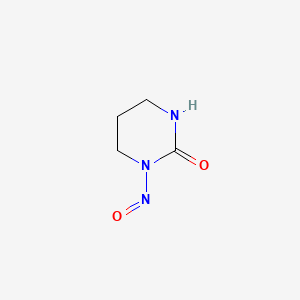
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)
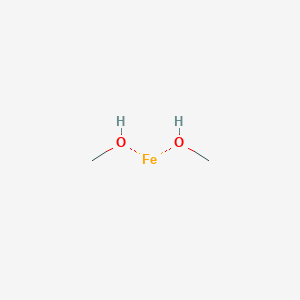

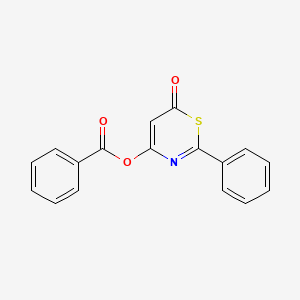
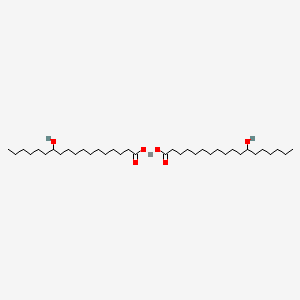
![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
